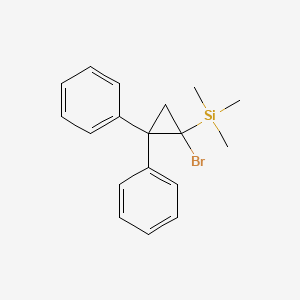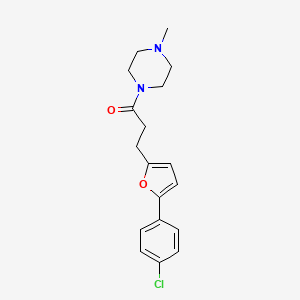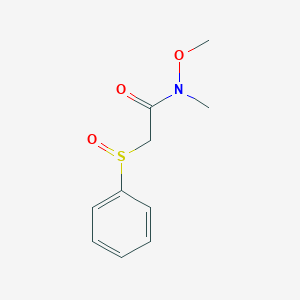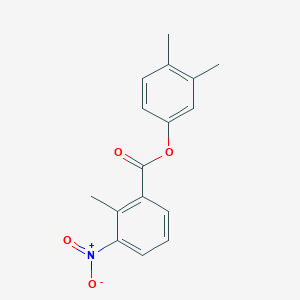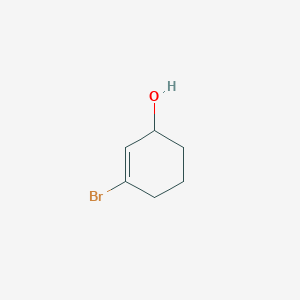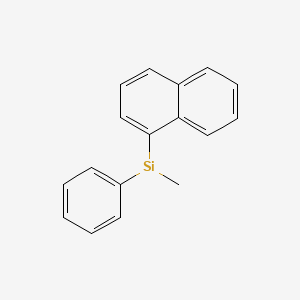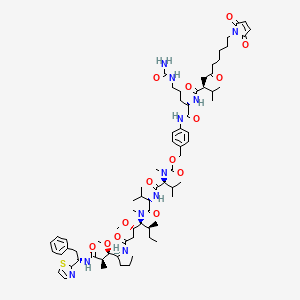
MC-VC-Pab-mmad
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC-VC-Pab-mmad is a compound used in the development of antibody-drug conjugates (ADCs). It is a conjugate of monomethyl dolastatin 10 (MMAD), a potent tubulin inhibitor, linked via a cleavable linker composed of maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-VC-Pab) . This compound is known for its potent antitumor activity and is used in targeted cancer therapies.
Preparation Methods
The synthesis of MC-VC-Pab-mmad involves several steps. The process begins with the reduction of interchain disulfide bonds in the antibody using reducing agents such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). The resulting thiol groups on the antibody are then reacted with the maleimide functional group of this compound to form a stable thioether bond . This site-specific conjugation ensures a homogeneous mixture of the antibody-drug conjugate, which is crucial for its efficacy and safety.
Chemical Reactions Analysis
MC-VC-Pab-mmad undergoes several types of chemical reactions, including:
Cleavage Reactions: The linker MC-VC-Pab is designed to be cleavable, allowing the release of MMAD in the target cells.
Substitution Reactions: The maleimide group in this compound can react with thiol groups on the antibody, forming a stable thioether bond.
Hydrolysis: The ester bonds in the linker can undergo hydrolysis, leading to the release of the drug.
Common reagents used in these reactions include reducing agents like TCEP and DTT, and enzymes like cathepsin B. The major product formed from these reactions is the active drug MMAD, which exerts its cytotoxic effects on cancer cells.
Scientific Research Applications
MC-VC-Pab-mmad is primarily used in the development of ADCs for targeted cancer therapy. ADCs are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues. The use of this compound in ADCs has shown promising results in preclinical and clinical studies, demonstrating potent antitumor activity . Additionally, this compound is used in research to study the mechanisms of drug delivery and release, as well as the pharmacokinetics and pharmacodynamics of ADCs.
Mechanism of Action
The mechanism of action of MC-VC-Pab-mmad involves the targeted delivery of MMAD to cancer cells. The antibody component of the ADC binds to specific antigens on the surface of cancer cells, facilitating the internalization of the conjugate. Once inside the cell, the linker MC-VC-Pab is cleaved by lysosomal enzymes, releasing MMAD. MMAD then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network, which ultimately leads to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
MC-VC-Pab-mmad is similar to other ADC linkers and payloads, such as:
MC-VC-Pab-mmae: This compound uses monomethyl auristatin E (MMAE) as the cytotoxic payload instead of MMAD.
MC-VC-Pab-mmaf: This compound uses monomethyl auristatin F (MMAF) as the payload. Like this compound, it also employs the same cleavable linker.
The uniqueness of this compound lies in its use of MMAD, which has distinct cytotoxic properties compared to MMAE and MMAF. MMAD is known for its potent inhibition of tubulin polymerization, making it a highly effective antitumor agent.
Properties
Molecular Formula |
C71H105N11O14S |
|---|---|
Molecular Weight |
1368.7 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-9-(2,5-dioxopyrrol-1-yl)-4-oxo-2-propan-2-ylnonanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C71H105N11O14S/c1-14-46(8)62(56(94-12)41-59(86)81-37-22-27-55(81)63(95-13)47(9)64(87)77-54(68-73-35-38-97-68)39-48-23-17-15-18-24-48)79(10)69(91)60(44(4)5)78-67(90)61(45(6)7)80(11)71(93)96-42-49-28-30-50(31-29-49)75-66(89)53(26-21-34-74-70(72)92)76-65(88)52(43(2)3)40-51(83)25-19-16-20-36-82-57(84)32-33-58(82)85/h15,17-18,23-24,28-33,35,38,43-47,52-56,60-63H,14,16,19-22,25-27,34,36-37,39-42H2,1-13H3,(H,75,89)(H,76,88)(H,77,87)(H,78,90)(H3,72,74,92)/t46-,47+,52-,53-,54-,55-,56+,60-,61-,62-,63+/m0/s1 |
InChI Key |
HMLHTJYXXLQSLX-FJPBYJMESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@@H](CC(=O)CCCCCN5C(=O)C=CC5=O)C(C)C |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC(=O)CCCCCN5C(=O)C=CC5=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


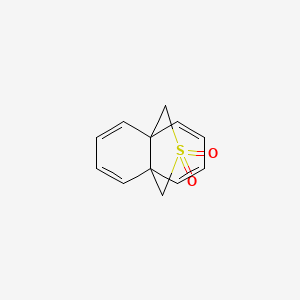

![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B11937751.png)
![{[(Dibromomethyl)sulfonyl]methyl}benzene](/img/structure/B11937757.png)
![2-[2-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-morpholin-4-yl-1H-pyrimidin-6-one](/img/structure/B11937769.png)


